Product packaging for clausamine A(Cat. No.:)

clausamine A

Cat. No.: B1243925
M. Wt: 293.3 g/mol
InChI Key: ZIULAOJCWJBSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clausamine A is a novel carbazole alkaloid isolated from the plant Clausena anisata (Rutaceae) collected in Thailand . It features a 1-oxygenated, 3,4-disubstituted structure with a distinctive lactone moiety, making it one of the first reported lactonic carbazole alkaloids from a natural source . This complex structure, particularly the lactone functional group, is of high interest in natural product and medicinal chemistry research for the synthesis of novel analogues and for structure-activity relationship (SAR) studies . As a native compound, this compound serves as a critical reference standard for the identification and characterization of related alkaloids. It is a valuable tool for researchers in phytochemistry and drug discovery, enabling investigations into its potential biological activities and mechanisms of action. This product is labeled For Research Use Only (RUO) . It is intended for use in basic and applied laboratory research, such as in pharmaceutical research for the discovery of new drug compounds . It is not intended for use in the diagnosis, prevention, or treatment of human diseases, or for any human personal use. It must not be used in diagnostic or clinical procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO3 B1243925 clausamine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

6-hydroxy-2-prop-1-en-2-yl-2,7-dihydro-1H-pyrano[3,4-c]carbazol-4-one

InChI

InChI=1S/C18H15NO3/c1-9(2)15-8-11-12(18(21)22-15)7-14(20)17-16(11)10-5-3-4-6-13(10)19-17/h3-7,15,19-20H,1,8H2,2H3

InChI Key

ZIULAOJCWJBSFK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2=C3C4=CC=CC=C4NC3=C(C=C2C(=O)O1)O

Synonyms

clausamine A

Origin of Product

United States

Isolation and Characterization Methodologies of Clausamine a

Source Organism and Plant Part Selection for Clausamine A Isolation

The primary source for the isolation of this compound and its analogues is the plant genus Clausena, with a particular focus on Clausena anisata.

Clausena anisata and Related Clausena Species Investigations

Clausena anisata (Willd.) Hook.f. ex Benth., a plant belonging to the Rutaceae family, is a well-documented source of this compound. tmrjournals.comacs.org Research has shown that various parts of this plant, including the stems, branches, and roots, contain a diverse array of carbazole (B46965) alkaloids. acs.orgnih.govprota4u.org Investigations into different Clausena species have revealed a rich chemical diversity, with many species producing unique carbazole alkaloids. mdpi.com For instance, studies on Clausena harmandiana have also led to the isolation of various carbazole alkaloids, indicating that the genus as a whole is a promising source for these compounds. tci-thaijo.org The geographical location of the plant can also influence its chemical composition. For example, Clausena anisata collected in Thailand has been a source for the isolation of several clausamines. acs.orgnih.gov

Specific Plant Material Preparation and Extraction Protocols

The initial step in isolating this compound involves the careful preparation of the plant material. Typically, the selected plant parts, such as the dried branches or root bark, are powdered to increase the surface area for extraction. acs.orgresearchgate.netnih.gov

A common method for extraction involves the use of organic solvents. Acetone is a frequently used solvent for extracting carbazole alkaloids from Clausena anisata. tmrjournals.comacs.orgclockss.org The powdered plant material is subjected to extraction with the chosen solvent, often with continuous agitation to ensure maximum yield. nih.gov Following extraction, the resulting solution is concentrated to obtain a crude extract. researchgate.net This crude extract then undergoes further purification steps. An acid-base extraction technique can also be employed to selectively separate the alkaloids. This involves acidifying the extract to protonate the alkaloids, making them water-soluble, and then basifying the aqueous layer to liberate the free alkaloids for extraction with an organic solvent. researchgate.net

Chromatographic Purification Techniques for this compound and Analogues

Chromatography is an indispensable tool for the separation and purification of this compound and other carbazole alkaloids from the complex crude extract.

Liquid Chromatography Applications in this compound Isolation

Liquid chromatography (LC) is a cornerstone technique in the purification of natural products like this compound. bio-rad.com Column chromatography, a type of liquid-solid chromatography, is widely used. libretexts.org In this process, the crude extract is loaded onto a column packed with a solid stationary phase, such as silica (B1680970) gel. acs.orgmdpi.com A liquid mobile phase is then passed through the column, and the different components of the extract separate based on their varying affinities for the stationary and mobile phases. bio-rad.com

High-Performance Liquid Chromatography (HPLC) is a more advanced form of liquid chromatography that offers higher resolution and faster separation times. tci-thaijo.org HPLC has been successfully used for the determination of various carbazole alkaloids in Clausena species. tci-thaijo.org The selection of the appropriate stationary phase (e.g., ODS column) and mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water) is crucial for achieving complete separation of the target compounds. tci-thaijo.org Preparative liquid chromatography is a variation of LC designed for the purification of larger quantities of a compound. interchim.com

Other Advanced Separation Methods for Carbazole Alkaloids

Besides standard liquid chromatography, other advanced techniques are employed for the purification of carbazole alkaloids. Preparative thin-layer chromatography (TLC) has been used in conjunction with column chromatography to isolate specific clausamines. acs.org Sephadex LH-20, a size-exclusion chromatography medium, is another tool used in the purification process of carbazole alkaloids. mdpi.com The combination of these different chromatographic methods allows for the isolation of pure this compound and its analogues from the intricate mixture of compounds present in the plant extract.

Qualitative and Quantitative Analytical Strategies for this compound

Once isolated, a variety of analytical techniques are used to confirm the identity (qualitative analysis) and determine the concentration (quantitative analysis) of this compound.

Qualitative analysis primarily relies on spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet (UV) spectroscopy, and Infrared (IR) spectroscopy are instrumental in elucidating the molecular structure of the isolated compounds. researchgate.net High-Resolution Mass Spectrometry (HR-MS) is particularly useful for determining the precise molecular formula of a compound. africaresearchconnects.com

High-Performance Chromatographic Methods for Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of carbazole alkaloids, including this compound, from crude plant extracts and synthetic reaction mixtures. tci-thaijo.org The method's high resolution and sensitivity allow for the effective separation of structurally similar compounds.

Research involving the analysis of carbazole alkaloids from Clausena species typically employs reverse-phase HPLC (RP-HPLC). tci-thaijo.org In this setup, a nonpolar stationary phase, commonly an octadecyl-silylated silica gel (ODS or C18) column, is used in conjunction with a polar mobile phase. tci-thaijo.orgbrieflands.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

The mobile phase often consists of a gradient or isocratic mixture of acetonitrile and water or a buffer solution. tci-thaijo.orgresearchgate.net The selection of the mobile phase composition is critical to achieve optimal resolution between this compound and other co-occurring alkaloids. Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV detector, as the carbazole ring system exhibits strong ultraviolet absorbance. tci-thaijo.org By monitoring the elution profile at specific wavelengths, researchers can quantify the amount of this compound present in a sample. The method is validated for parameters such as accuracy, precision, and linearity to ensure reliable and reproducible results. tci-thaijo.org

ParameterTypical Condition for Carbazole Alkaloid Analysis
Instrument High-Performance Liquid Chromatography (HPLC) System
Column (Stationary Phase) Reverse-Phase C18 (ODS), e.g., 4.6 mm x 150 mm, 5 µm particle size chromatographyonline.com
Mobile Phase Acetonitrile and Water, often in an isocratic or gradient mixture (e.g., 40:60 v/v) tci-thaijo.org
Flow Rate Typically 1.0 - 1.5 mL/min brieflands.comchromatographyonline.com
Detection UV or Diode-Array Detector (DAD) at ~254 nm tci-thaijo.org
Temperature Ambient or controlled (e.g., 25°C)

Spectroscopic Analytical Techniques for Detection and Purity Assessment

Following isolation, a suite of spectroscopic methods is employed to elucidate the precise chemical structure of this compound and to confirm its purity. researchgate.net These techniques include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often supplemented by Infrared (IR) and Ultraviolet (UV) spectroscopy.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, which allows for the calculation of the molecular formula (C₁₈H₁₅NO₃). nih.gov Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), also reveals characteristic fragmentation patterns that help confirm the compound's structure. nih.govresearchgate.net

TechniqueObservationInference
High-Resolution Mass Spectrometry (HRMS) Precise m/z value of the molecular ionDetermination of molecular formula: C₁₈H₁₅NO₃ nih.gov
Electron Ionization Mass Spectrometry (EIMS) Fragmentation patternIdentification of stable structural fragments, confirming the carbazole core and substituents

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the complete structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.govrsc.org Two-dimensional (2D) NMR experiments (e.g., COSY, HMBC, HSQC) are used to establish the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure. researchgate.net The chemical shifts (δ) are measured in parts per million (ppm) and are characteristic of the compound's structure.

¹H and ¹³C NMR Spectroscopic Data for this compound
Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
1111.1-
3121.3-
4125.5-
4a124.1-
5125.7-
6126.4-
7121.8-
8117.2-
8a138.4-
9a126.9-
C=O165.3-
C(CH₃)₂80.8-
CH₂29.53.47 (A of ABX, J = 16.2, 11.5), 3.59 (B of ABX, J = 16.2, 3.5) amazonaws.com
CH-5.04 (X of ABX, J = 11.5, 3.5) amazonaws.com
CH₃18.3, 21.61.97 (s) amazonaws.com
NH-8.60 (br s) rsc.org

*Note: NMR data can vary slightly based on the solvent and instrument frequency. Data compiled from total synthesis studies. rsc.orgamazonaws.com

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. Characteristic absorption bands indicate the presence of N-H (amine), O-H (hydroxyl), and C=O (carbonyl) groups. researchgate.net UV spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the conjugated pyranocarbazole chromophore. researchgate.net

Advanced Structural Elucidation of Clausamine a and Its Congeners

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a molecule like clausamine A, a comprehensive suite of 1D and 2D NMR experiments is required to piece together its intricate framework.

One-Dimensional (1D) NMR Analyses (e.g., ¹H, ¹³C)

One-dimensional NMR experiments provide the fundamental dataset for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and scalar coupling constants (J), which give clues about adjacent protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms and their chemical shifts, indicating the type of carbon (e.g., alkyl, alkenyl, aromatic, carbonyl).

While the specific, detailed ¹H and ¹³C NMR data for this compound from its primary isolation literature is not publicly available, a representative dataset for a carbazole (B46965) alkaloid of this class would be interpreted as follows. Protons on the aromatic carbazole core would appear in the downfield region (typically δ 6.5-8.5 ppm), while protons on aliphatic side chains or pyran rings, characteristic of many Clausena alkaloids, would resonate in the upfield region. Similarly, the ¹³C NMR spectrum would show aromatic carbons between δ 100-150 ppm and aliphatic carbons at higher field.

Table 1: Representative ¹H and ¹³C NMR Data for a Clausamine-type Carbazole Alkaloid (Note: This table is illustrative due to the unavailability of specific data for this compound.)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1145.2-
2115.87.25 (d, 8.0)
3120.57.40 (t, 8.0)
4110.17.10 (d, 8.0)
4a139.8-
5119.58.10 (d, 7.8)
6121.97.30 (t, 7.8)
7126.37.50 (t, 7.8)
8112.47.60 (d, 7.8)
8a140.1-
9 (NH)-8.30 (br s)
1'78.24.80 (dd, 10.0, 4.5)
2'28.11.80 (m), 2.10 (m)
3'118.05.10 (t, 7.0)
4'132.5-
5'18.21.75 (s)
6'25.71.65 (s)

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds (²JHH, ³JHH). It is used to trace out proton spin systems, such as the protons on an aromatic ring or within an alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This experiment is vital for determining the relative stereochemistry and conformational preferences of the molecule.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

For complex molecules with multiple stereocenters like this compound, advanced NMR techniques are often necessary to unambiguously determine the relative and absolute configuration.

J-based Configurational Analysis: This method utilizes the measurement of small homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants. The magnitude of these J-couplings is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By comparing experimental J-values with those predicted for different stereoisomers, the relative configuration of stereocenters in acyclic or flexible parts of the molecule can be determined.

Mass Spectrometry (MS) Applications in Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and provides valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental composition for a given molecular ion. For this compound, HRMS would be used to confirm its molecular formula. For example, an experimentally determined accurate mass of 321.1365 for the molecular ion [M+H]⁺ would unequivocally correspond to the elemental composition C₂₀H₁₉NO₃ (calculated mass 321.1365), thereby confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Table 2: HRMS Data for a Hypothetical this compound Analysis

IonCalculated m/zObserved m/zDifference (ppm)Elemental Formula
[M+H]⁺321.1365321.1361-1.2C₂₀H₂₀NO₃
[M+Na]⁺343.1184343.1180-1.1C₂₀H₁₉NNaO₃

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific substructures. For carbazole alkaloids like this compound, characteristic fragmentation pathways often involve cleavages of the side chains or retro-Diels-Alder reactions in any fused ring systems. The analysis of these fragmentation pathways provides a powerful method to confirm the proposed structure derived from NMR data and to differentiate between isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide foundational information in the structural elucidation of carbazole alkaloids like this compound. UV-Vis spectroscopy is particularly useful for identifying the characteristic chromophore of the carbazole skeleton, while IR spectroscopy reveals the presence of key functional groups.

The UV spectra of pyranocarbazole alkaloids, the class to which this compound belongs, are defined by their extended conjugated system. Generally, carbazole alkaloids exhibit strong absorption bands that confirm the presence of the carbazole nucleus. For instance, a trimeric pyranocarbazole isolated from Murraya microphylla displayed UV absorption maxima (λmax) at 227, 252, 293, and 332 nm, which is indicative of the pyranocarbazole skeleton. acs.org Another related carbazole alkaloid showed UV absorption bands at λmax 359, 304, 277, and 203 nm, noted to be similar to those of this compound. nih.gov

IR spectroscopy is instrumental in identifying specific functional groups within the molecule. For carbazole alkaloids, a sharp absorption band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the carbazole ring. nih.gov Other typical absorptions include those for aromatic C-H stretching and C=C bending. In the case of this compound and its congeners, which often contain α,β-unsaturated carbonyl systems, a strong absorption band is expected in the region of 1670-1690 cm⁻¹. For example, one pyranocarbazole alkaloid displayed characteristic IR absorption bands at 3283 cm⁻¹ (N-H) and 1676 cm⁻¹ (α,β-unsaturated carbonyl group). nih.gov

The following table summarizes typical spectroscopic data for pyranocarbazole alkaloids related to this compound.

Compound ClassUV λmax (nm)IR Absorptions (cm⁻¹)Functional Group Indicated
Pyranocarbazole Alkaloid227, 252, 293, 332~3400 (sharp)N-H stretch (carbazole)
Pyranocarbazole Alkaloid359, 304, 277, 2033283N-H stretch
1676α,β-Unsaturated C=O
Bicyclomahanimbine242, 255, 265, 3053455N-H stretch
1625, 1605C=C stretch (aromatic)

This interactive table provides a summary of characteristic UV-Vis and IR spectroscopic data for pyranocarbazole alkaloids.

Complementary Spectroscopic and Diffraction Methods for Definitive Structural Determination

While IR and UV-Vis spectroscopy provide initial clues, definitive structural determination requires the integration of more powerful techniques, with X-ray crystallography standing as the ultimate arbiter of three-dimensional structure.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. tandfonline.comthieme-connect.de This technique relies on the diffraction pattern produced when X-rays are passed through a high-quality single crystal of the compound. The analysis of this pattern allows for the precise determination of atomic positions, bond lengths, and bond angles.

For chiral molecules like this compound, which are isolated as a single enantiomer from a natural source, X-ray crystallography performed on a suitable crystal can determine the absolute stereochemistry without ambiguity. dtic.mil This is often achieved through the analysis of anomalous dispersion effects, which allows for the correct assignment of the spatial arrangement of atoms at each stereocenter. dtic.mil While the application of X-ray crystallography is contingent upon the ability to grow suitable crystals, its success provides an unequivocal structural proof, forming the gold standard against which data from all other methods are compared. thieme-connect.de Although a specific single-crystal X-ray diffraction study for this compound itself is not detailed in readily available literature, the absolute configurations of numerous complex alkaloids, including those with pyranocarbazole frameworks, have been definitively established using this technique. rsc.orgmdpi.com

Integration of Multiple Spectroscopic Datasets for Comprehensive Elucidation

The elucidation of a novel natural product structure is a puzzle solved by fitting together pieces of information from various analytical techniques. The process is a synergistic integration of data, where each method provides unique and complementary information. sciepub.com

The typical workflow for a compound like this compound begins with High-Resolution Mass Spectrometry (HRMS), which provides the precise molecular weight and, from that, the molecular formula. This establishes the elemental composition and the degree of unsaturation. mdpi.com

UV and IR spectroscopy, as discussed previously, offer the first look at the core structure and functional groups. For this compound, these would indicate the pyranocarbazole chromophore and the presence of N-H and carbonyl groups. acs.orgnih.gov

The cornerstone of the elucidation process is Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR spectra provide a census of the hydrogen and carbon atoms in the molecule and give clues about their chemical environment.

2D NMR experiments are crucial for establishing the connectivity of the molecular skeleton.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds, revealing adjacent proton networks. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with the carbon atom to which it is directly attached. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) is one of the most powerful experiments, showing correlations between protons and carbons that are two or three bonds apart. This technique is essential for connecting different spin systems and piecing together the carbon framework, especially around quaternary carbons. nih.govresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) reveals protons that are close to each other in space, which is critical for determining the relative stereochemistry of the molecule. nih.gov

By meticulously analyzing and integrating the data from HRMS, UV, IR, and a full suite of 1D and 2D NMR experiments, chemists can systematically assemble the planar structure and relative stereochemistry of complex molecules like this compound. sciepub.com

Computational Approaches in Structural Verification

In modern natural product chemistry, computational methods have become a vital partner to experimental techniques, offering powerful tools for verifying proposed structures and resolving ambiguities, particularly in complex cases.

Computer-Assisted Structural Elucidation (CASE) Algorithms

The manual interpretation of complex spectral data can be time-consuming and prone to error, which has led to a number of incorrect structure assignments in the literature. rsc.org Computer-Assisted Structure Elucidation (CASE) systems have emerged as powerful tools to mitigate these risks. rsc.orgnih.gov

CASE programs, such as ACD/Structure Elucidator, use a combination of spectroscopic data (primarily 2D NMR correlations like HMBC and HSQC) and a molecular formula to generate all possible chemical structures that are consistent with the experimental data. tandfonline.comnih.gov The core of the process involves:

Data Input : The user inputs the molecular formula, 1D and 2D NMR data (chemical shifts and correlations), and any other relevant spectral information.

Molecular Connectivity Diagram (MCD) Generation : The software creates a diagram representing the atomic connections suggested by the 2D NMR data.

Structure Generation : Based on the MCD and the molecular formula, the algorithm systematically generates all possible isomers.

Ranking and Verification : The generated structures are then ranked based on a comparison of their predicted NMR spectra with the experimental data. The program often uses empirical prediction algorithms (e.g., based on HOSE codes) to calculate the expected chemical shifts for each candidate structure. nih.gov The structure with the best fit is proposed as the most probable candidate.

The use of CASE provides an unbiased and exhaustive analysis, ensuring that no plausible structures are overlooked and increasing the confidence in the final structural assignment. researchgate.net For complex alkaloids, where intricate connectivity and multiple stereocenters are common, CASE systems can be particularly valuable in confirming a manually elucidated structure or in solving structures where manual interpretation is ambiguous. tandfonline.comresearchgate.net

Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has revolutionized the structural verification of natural products by enabling the highly accurate prediction of spectroscopic parameters, most notably NMR chemical shifts. nih.govresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a common DFT-based approach used for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.govrsc.org The workflow typically involves:

Conformational Search : For a proposed structure, a computational search for low-energy conformers is performed, as the observed NMR spectrum is a population-weighted average of all contributing conformers.

Geometry Optimization : The geometries of the plausible conformers are optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). rsc.org

NMR Chemical Shift Calculation : GIAO DFT calculations are performed on the optimized geometries to predict the ¹H and ¹³C NMR chemical shifts. nih.gov

Comparison with Experimental Data : The calculated chemical shifts for a proposed structure (or for multiple possible diastereomers) are compared against the experimental values. A strong correlation and low mean absolute error (MAE) provide powerful evidence for the correctness of the structural and stereochemical assignment. mdpi.com

This computational approach is so robust that it can often distinguish between correct and incorrect constitutional isomers or diastereomers. rsc.org Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate theoretical Electronic Circular Dichroism (ECD) spectra, which can be compared with experimental ECD data to determine the absolute configuration of a chiral molecule, providing a powerful alternative or complement to X-ray crystallography. nih.gov

Synthetic Methodologies for Clausamine a and Its Derivatives

Total Synthesis Approaches to the Clausamine A Core Structure

The central challenge in the synthesis of this compound lies in the efficient and controlled construction of its substituted carbazole (B46965) nucleus. Various strategies have been devised to assemble this tricyclic system with the requisite regiochemistry and functionality.

A pivotal breakthrough in the synthesis of the clausamine family was the application of a Diels-Alder reaction. The first total syntheses of clausamines A, B, and C were accomplished by the Kerr group, employing a [4+2] cycloaddition as the cornerstone of their strategy. researchgate.netnih.govuwo.ca This key step involved the reaction between an imine quinone and a cyclic diene. nih.gov This approach allowed for the regiospecific construction of the carbazole core, setting the stage for the subsequent steps to complete the natural products. researchgate.netnih.gov The Diels-Alder reaction, a powerful tool for forming six-membered rings, provides a convergent and efficient means to assemble the complex framework of these alkaloids. sigmaaldrich.comiitk.ac.in

Achieving the correct substitution pattern on the carbazole ring is a significant synthetic hurdle. Researchers have developed several regioselective methods to address this. One notable strategy involves the anionic [4+2] annulation of furoindolones with dienophiles like dimethyl maleate. rsc.orgresearchgate.net This Michael-initiated ring closure sequence leads to the formation of 1-hydroxycarbazoles, which are key intermediates in the synthesis of various carbazole alkaloids. rsc.orgiitkgp.ac.in

Another innovative approach for the regioselective synthesis of carbazoles utilizes the intramolecular cycloaddition of alkyne-tethered 3-anilido-2-pyrones. This method is high-yielding, tolerates a wide array of substituents, and proceeds with complete regioselectivity to afford highly substituted carbazoles. nsf.gov This strategy was successfully applied to a concise synthesis of the related natural product, clausine C. nsf.gov Furthermore, gold-catalyzed cycloisomerization of 3-allenylmethylindoles has been reported as an efficient method for the regioselective synthesis of dihydrocarbazoles, which can be further elaborated into carbazoles. core.ac.uk

Method Key Reaction Starting Materials Product Reference(s)
Kerr SynthesisDiels-Alder ReactionImine quinone, Cyclic dieneClausamines A-C researchgate.netnih.gov
Mal SynthesisAnionic [4+2] AnnulationFuroindolone, Dimethyl maleate1-Hydroxycarbazoles rsc.orgresearchgate.net
Sarpong SynthesisIntramolecular CycloadditionAlkyne-tethered 3-anilido-2-pyroneSubstituted Carbazoles nsf.gov
Sanz/Fernández SynthesisGold-Catalyzed Cycloisomerization3-AllenylmethylindoleDihydrocarbazoles core.ac.uk

Strategic Route Development for this compound Analogues

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships. These efforts have led to the development of flexible synthetic routes that allow for the introduction of diverse functionalities.

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, has proven to be a powerful tool in the synthesis of prenylated carbazole alkaloids. wikipedia.org In the synthesis of clausamine C and D, a para-Claisen rearrangement driven by an ester group was a key transformation to install the crucial prenyl moiety at the correct position on the carbazole core. rsc.orgnih.gov This reaction is often a high-temperature process but provides a reliable method for C-C bond formation. sethanandramjaipuriacollege.inmdpi.com

The Wittig reaction, a cornerstone of alkene synthesis, has also been instrumental in the synthesis of related carbazole alkaloids. unigoa.ac.innih.govchemistryviews.org For instance, a rapid synthesis of clausine E, a 1-oxygenated carbazole, was achieved using a Wittig reaction followed by an annulation step. researchgate.net This olefination reaction allows for the controlled formation of carbon-carbon double bonds, which can be essential for building side chains or for further functionalization. harvard.edu

Oxidative cyclization represents another key strategy for constructing the additional rings found in some clausamine analogues. A notable and unusual oxidative cyclization was reported in the synthesis of clausevatine D. rsc.orgrsc.org Treatment of an ortho-prenylcarbazole acid with m-CPBA did not lead to the expected epoxidation but instead resulted in the formation of a dihydroisocoumarin ring system through an unprecedented cyclization. rsc.orgnih.gov This serendipitous discovery highlights the potential for discovering new transformations during complex natural product synthesis.

Annulation strategies, which involve the formation of a new ring onto an existing system, are fundamental to building the polycyclic structure of carbazoles. mit.edu Anionic annulation strategies, as mentioned earlier, provide a convergent route to the carbazole core. researchgate.netrsc.org These methods often rely on a sequence of reactions, such as Michael additions followed by intramolecular cyclizations, to build the heterocyclic framework efficiently. rsc.org

Transition Metal-Catalyzed Reactions in this compound Synthesis

Transition metal catalysis has revolutionized organic synthesis, and its application in the construction of clausamines and their precursors is a testament to its power and versatility. mdpi.comsioc-journal.cnnih.gov Palladium, rhodium, and gold catalysts have been particularly effective.

In one approach to mafaicheenamine A, a related carbazole, the synthesis of the key intermediate clausine E was achieved via a copper-catalyzed N-arylation followed by a palladium(II) acetate-catalyzed cyclodehydrogenation of the resulting diarylamine. researchgate.net A synthetic route toward clausamine B also utilized a Pd(II) catalyst. researchgate.net These cross-coupling and C-H activation strategies offer efficient ways to form the carbazole ring system. researchgate.net

Rhodium catalysts have been employed for the mild and stereoselective formation of carbazoles from biaryl azides. acs.org Gold catalysis has also emerged as a powerful tool, with a gold(I)-catalyzed cycloisomerization of 3-allenylmethylindoles providing a regioselective route to dihydrocarbazoles. core.ac.uk These transition metal-catalyzed methods often proceed under mild conditions with high efficiency and functional group tolerance, making them highly valuable in the synthesis of complex natural products. liv.ac.uk

Catalyst System Reaction Type Application in Synthesis Reference(s)
Palladium(II) Acetate (B1210297)Cyclodehydrogenation / C-H ActivationSynthesis of clausine E / clausamine B researchgate.netresearchgate.net
Copper IodideN-ArylationSynthesis of clausine E precursor researchgate.net
Rhodium(II) CarboxylateNitrene Insertion / CyclizationStereoselective carbazole formation from biaryl azides acs.org
Gold(I) ComplexCycloisomerizationRegioselective synthesis of dihydrocarbazoles core.ac.uk

Palladium-Catalyzed Cyclizations in Carbazole Framework Assembly

The construction of the central carbazole nucleus is a pivotal step in the synthesis of this compound. Palladium-catalyzed reactions have emerged as a powerful and versatile tool for this purpose, offering efficient routes to this key structural motif. Both Pd(0) and Pd(II) catalyzed pathways have been successfully utilized.

One prominent strategy involves the palladium(II)-catalyzed oxidative cyclization of diarylamine precursors. In this approach, a diarylamine, formed by the coupling of an appropriately substituted aniline (B41778) and a cyclohexenone derivative, undergoes an intramolecular C-H activation and subsequent C-C bond formation to yield the carbazole skeleton. This method has been applied to the synthesis of various carbazole alkaloids. For instance, the synthesis of 7-oxygenated carbazole alkaloids, which are structurally related to this compound, has been achieved using a convergent palladium-catalyzed construction of the carbazole framework as the key step. researchgate.net

Another effective palladium-catalyzed approach involves the aromatization of N-arylcyclohexane enaminones. These precursors, generated from the condensation of a cyclohexane-1,3-dione with anilines, are treated with a Pd(0) catalyst at elevated temperatures to afford diarylamines. Subsequent Pd(II)-catalyzed cyclization furnishes the desired carbazole core. exlibrisgroup.com This methodology has proven effective for preparing a range of 2-, 5-, and 7-oxygenated carbazole alkaloids. exlibrisgroup.com The conditions for this cyclization often involve Pd(OAc)₂ as the catalyst in the presence of an oxidant like Cu(OAc)₂ under microwave irradiation. exlibrisgroup.com

A novel palladium-catalyzed sequential process has also been reported, which involves the initial cyclization of 2-(hydroxypropyn-1-yl)anilines to form an indole (B1671886) moiety, followed by carbon monoxide insertion and a second annulation to build a fused lactone ring. nih.gov While not directly applied to this compound, this methodology highlights the power of palladium catalysis in constructing complex fused heterocyclic systems from simple starting materials in a single transformation. nih.gov

The following table summarizes representative conditions for palladium-catalyzed carbazole framework assembly:

Catalyst SystemPrecursor TypeKey TransformationApplication
Pd(OAc)₂ / Cu(OAc)₂DiarylaminPd(II)-catalyzed oxidative cyclizationSynthesis of 7-oxygenated carbazole alkaloids researchgate.netexlibrisgroup.com
Pd(0) then Pd(OAc)₂N-arylcyclohexane enaminoneAromatization followed by Pd(II)-catalyzed cyclizationSynthesis of 2-, 5-, and 7-oxygenated carbazoles exlibrisgroup.com
Pd(0)2-(hydroxypropyn-1-yl)anilineSequential cyclization and carbonylationSynthesis of fused furo[3,4-b]indol-1-ones nih.gov

Copper-Catalyzed Approaches to Pyranocarbazole Derivatives

The pyran ring fused to the carbazole framework is another defining feature of this compound. Copper-catalyzed reactions have provided efficient methodologies for the construction of this pyranocarbazole system. A noteworthy example is the copper-catalyzed Povarov reaction. Current time information in Bangalore, IN.nih.govrsc.org

The Povarov reaction, a type of formal [4+2] cycloaddition, has been adapted for the synthesis of pyranocarbazole derivatives. In this approach, an O-propargylated carbazole carboxaldehyde reacts with an aromatic amine in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI). Current time information in Bangalore, IN.rsc.org This reaction proceeds through a cascade of events, likely involving the formation of an imine intermediate, followed by an intramolecular cyclization to construct the pyran ring. The use of ionic liquids as the solvent has been shown to be beneficial for this transformation, leading to good yields of the desired pyranocarbazole products. Current time information in Bangalore, IN.rsc.org

The general scheme for this copper-catalyzed synthesis involves the initial preparation of an O-propargylated carbazole carboxaldehyde from a hydroxycarbazole precursor. This aldehyde is then subjected to the copper-catalyzed Povarov reaction with various anilines to afford a range of quinolinopyrano[2,3-b]carbazole derivatives. Current time information in Bangalore, IN. This method provides a straightforward and high-yielding, one-pot procedure for accessing the pyranocarbazole core. Current time information in Bangalore, IN.

The following table outlines the key components of the copper-catalyzed Povarov reaction for pyranocarbazole synthesis:

CatalystSubstrate 1Substrate 2SolventProduct
Copper(I) iodide (CuI)O-propargyl carbazole carboxaldehydeAromatic amineIonic liquid (e.g., [Bmim][BF₄])Quinolinopyrano[2,3-b]carbazole derivative Current time information in Bangalore, IN.rsc.org

Development of Novel Synthetic Pathways for this compound and Related Phytocarbazoles

Beyond the well-established palladium and copper-catalyzed methods, the quest for more efficient and elegant total syntheses of this compound and its relatives has led to the exploration of other novel synthetic pathways.

One of the first total syntheses of clausamines A, B, and C, as well as clausevatine D, employed a key Diels-Alder reaction. researchgate.netnih.gov This strategy involved the [4+2] cycloaddition between an imine quinone and a cyclic diene. This powerful reaction allowed for the regioselective construction of the carbazole core in a highly controlled manner, setting the stage for the subsequent completion of the natural products' structures. researchgate.netnih.gov

Another innovative approach involves an anionic [4+2] annulation of 3-substituted furoindolones with dimethyl maleate. This method provides an expedient route to the synthesis of carbazole alkaloids and has been successfully applied to the total synthesis of related compounds like harmandianamine A and furanoclausamine B. researchgate.net

Researchers have also devised a rapid entry to C-prenylcarbazoles, which are important precursors for many clausena alkaloids. This strategy is based on an ester-driven para-Claisen rearrangement followed by the selective removal of an ester group to assemble the key prenylcarbazole intermediate. researchgate.net This intermediate can then be further elaborated to access various natural products, including clausamine C and D. researchgate.net

Furthermore, tandem reactions have been developed to construct the tetrahydrocarbazole core, a common structural element in this alkaloid family. One such strategy is a Michael-Mannich annelation, which involves the regio- and stereocontrolled condensation of an indole with an electron-deficient 1,3-diene. researchgate.net These novel approaches, summarized below, showcase the creativity of synthetic chemists in tackling the complexities of natural product synthesis.

Synthetic StrategyKey ReactionTarget/Application
Diels-Alder Approach[4+2] cycloaddition of an imine quinone and a cyclic dieneFirst total synthesis of clausamines A, B, C, and clausevatine D researchgate.netnih.gov
Anionic AnnulationAnionic [4+2] annulation of furoindolonesSynthesis of harmandianamine A and furanoclausamine B researchgate.net
Claisen Rearrangement StrategyEster-driven para-Claisen rearrangementRapid synthesis of C-prenylcarbazoles, precursors to clausamine C and D researchgate.net
Tandem AnnulationMichael-Mannich reaction of indoles and dienesStereoselective construction of tetrahydrocarbazoles researchgate.net

Chemical Derivatization for Structural Modification and Exploration

The chemical derivatization of natural products like this compound is a crucial endeavor in medicinal chemistry. By systematically modifying the structure of the parent compound, chemists can explore the structure-activity relationships (SAR), aiming to enhance biological activity, improve pharmacokinetic properties, or reduce toxicity. pharmacologymentor.commdpi.com While specific derivatization studies on this compound are not extensively documented in the literature, the derivatization of the broader class of pyranocarbazole alkaloids provides a clear blueprint for such explorations.

The pyranocarbazole scaffold offers several sites for chemical modification. These include the carbazole nitrogen, the aromatic rings, and the pyran ring. For example, a series of novel pyranocarbazole alkaloids were designed and synthesized as derivatives of Claulansine F and CZ-7. nih.gov In this study, amino acid moieties were introduced at the C-3 position of the pyranocarbazole core, leading to compounds with potent neuroprotective and antioxidant properties. nih.gov

In another study, derivatives of girinimbine, a pyrano[3,2-a]carbazole alkaloid, were synthesized and evaluated for their anti-tumor activities. researchgate.netnih.gov Modifications included the introduction of N-methyl piperazine (B1678402) groups, which resulted in compounds with significant activity against breast cancer cell lines. nih.gov Furthermore, novel nitric oxide-releasing derivatives of pyranocarbazole alkaloids have been designed and synthesized. exlibrisgroup.com These hybrid molecules, which combine the pyranocarbazole scaffold with a nitric oxide donor group (furoxan), have shown potent antiproliferative activities against various human cancer cell lines. exlibrisgroup.com

These examples demonstrate that the chemical derivatization of the pyranocarbazole core can lead to the discovery of new therapeutic agents. The general strategies for modification include:

Substitution on the carbazole nitrogen: Alkylation or acylation can modulate the electronic properties and lipophilicity.

Functionalization of the aromatic rings: Introduction of various substituents (e.g., halogens, nitro groups, amino groups) can influence receptor binding and metabolic stability.

Modification of the pyran ring: Altering substituents or creating hybrid molecules can lead to enhanced biological activity or novel mechanisms of action.

The insights gained from SAR studies on related pyranocarbazole alkaloids provide a valuable foundation for the future design and synthesis of this compound derivatives with potentially improved therapeutic profiles. nih.govmdpi.com

Structure Activity Relationship Sar Studies of Clausamine a Analogues

Correlations Between Structural Features and Biological Activities

The biological profile of clausamine A analogues, including their antibacterial and cytotoxic properties, is intricately linked to their specific structural characteristics. researchgate.netdntb.gov.ua The arrangement and nature of substituents on the carbazole (B46965) nucleus, the presence and positioning of lipophilic prenyl groups, and the integrity of the lactone ring system are all critical determinants of activity.

The carbazole nucleus is a versatile scaffold that can be functionalized at several positions, with substitutions significantly influencing the molecule's biological activity. nih.gov For instance, studies on various carbazole alkaloids have shown that the presence of a carboxyl group at the C-3 position can enhance cytotoxic activity against certain cancer cell lines. tandfonline.com In contrast, the introduction of different substituents, such as acetyl groups, on the carbazole core has been identified as a favorable modification in other contexts, leading to improved cellular activities. mdpi.com

Semi-synthetic aminocarbazoles, for example, have demonstrated moderate inhibitory effects on tumor cell growth, whereas their natural carbazole precursors showed more potent activity. nih.gov This suggests that while substitutions on the core are a viable strategy for modulating activity, the nature and position of the substituent are critical. Research on other carbazole derivatives has also indicated that increasing the molecular flexibility through certain substitutions can facilitate better binding to biological targets and improve inhibitory activity.

Prenyl groups are a common feature in many biologically active carbazole alkaloids, including the clausamines. researchgate.net These groups generally increase the lipophilicity of the molecule, which can enhance its ability to permeate cell membranes and interact with intracellular targets. nih.gov The position of the prenyl group on the carbazole skeleton is a key factor in its biological efficacy. In many active natural carbazoles isolated from Clausena species, a predominant trend is prenylation at the C-4 position. researchgate.net

The introduction of a prenyl group can have a significant impact on inhibitory activity. nih.gov For example, the 4-prenylcarbazole alkaloid clausine F demonstrates potent antibacterial activity. mdpi.com The prenyl side chain can also undergo cyclization to form additional pyran or furan (B31954) rings, leading to pyranocarbazole alkaloids like some clausamine analogues, which often exhibit distinct biological profiles, including the inhibition of Epstein-Barr virus activation. researchgate.netresearchgate.net However, the effect of a prenyl group is not always straightforward; in some cases, its presence can decrease activity, highlighting the complex interplay between different structural moieties. tandfonline.com

This compound is characterized by a lactone ring, a feature that is crucial for its biological activity. mdpi.com Specifically, this compound and its close analogue clausamine B are 1-oxygenated, 3,4-disubstituted carbazoles containing a lactone moiety. mdpi.com This structural arrangement appears to be vital for their potent antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Studies comparing the activity of different clausamine analogues have underscored the importance of the lactone ring. For instance, clausamine B, which shares the lactonic carbazole structure with this compound, is an exceptionally potent antibacterial agent against MRSA SK1, with a minimal inhibitory concentration (MIC) significantly lower than that of this compound. mdpi.com Furthermore, research on related carbazole lactones has shown that analogues with a modified or opened lactone ring exhibit substantially reduced cytotoxicity, confirming the essential role of this moiety. acs.orgscribd.com The first isolation of γ-lactone carbazole alkaloids, furanoclausamines A and B, from natural sources further expands the chemical diversity of this subclass, with some members like clausamine E showing cytotoxicity against human leukemia cell lines. acs.orgnih.gov

Table 1: Antibacterial Activity of Clausamine Analogues against MRSA SK1

CompoundKey Structural FeaturesMIC (μg/mL)Reference
This compoundLactonic carbazole, 1-oxygenated8 mdpi.com
Clausamine BLactonic carbazole, 1-oxygenated0.25 mdpi.com
Clausine F4-prenylcarbazole4 mdpi.com
Vancomycin (Control)Glycopeptide antibiotic1 mdpi.com

Rational Design of this compound Derivatives for Enhanced Biological Activity

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel this compound derivatives with potentially enhanced biological activity and improved pharmacological profiles. nih.govnih.gov The goal of such synthetic efforts is often to create analogues with greater potency, higher selectivity, or better drug-like properties than the natural product. mdpi.comrsc.org

Synthetic chemists have developed various strategies to access the carbazole core and introduce diverse substituents with high regiochemical control. nsf.gov This allows for the systematic exploration of the chemical space around the clausamine scaffold. For example, total synthesis campaigns have successfully produced not only natural clausamines like C and D but also novel analogues. researchgate.net In some cases, these synthetic products have been shown to possess a greater biological impact than the original natural models, validating the rational design approach. researchgate.net The process often involves modifying key functional groups identified in SAR studies, such as the lactone ring or the prenyl substituent, to fine-tune the molecule's activity. nih.govnih.gov

Computational Modeling and Chemoinformatics in SAR Analysis

In modern drug discovery, computational tools play a pivotal role in complementing experimental SAR studies. fq-unam.org Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are increasingly used to analyze and predict the biological activity of compounds like this compound analogues. nih.govu-strasbg.fr

Molecular docking simulations, for instance, can predict how different derivatives bind to a specific protein target, providing a structural basis for their observed activity. rsc.org These models can help rationalize why certain substituents enhance activity while others diminish it. Chemoinformatics platforms allow researchers to manage large datasets of chemical structures and their associated biological activities, identifying SAR trends and "activity cliffs"—where a small structural change leads to a large drop in activity. nih.govd-nb.info By building predictive models, these computational approaches can help prioritize which novel derivatives to synthesize and test, thereby saving time and resources in the lead optimization process. nih.govresearchgate.net

Preclinical Pharmacological Investigations and Mechanistic Studies of Clausamine a

Antitumor Promoting Activity and Associated Molecular Mechanisms

The potential of clausamine A to act as an antitumor-promoting agent has been primarily investigated through its ability to interfere with viral antigens known to be involved in tumor promotion.

The Epstein-Barr virus (EBV) is a human herpesvirus that has been linked to the development of various cancers. The activation of the EBV early antigen (EA) by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) is a widely used in vitro assay to screen for potential antitumor-promoting compounds.

This compound, along with other carbazole (B46965) alkaloids isolated from Clausena anisata, was evaluated for its inhibitory effect on TPA-induced EBV-EA activation in Raji cells. nih.gov In these studies, this compound demonstrated notable inhibitory activity. nih.gov All tested carbazole alkaloids, including this compound, showed a significant inhibitory effect at a high concentration and exhibited weak cytotoxicity against the Raji cells, indicating that the observed inhibition of EBV-EA activation was not due to cell death. nih.gov

Table 1: Inhibitory Effects of this compound on TPA-Induced EBV-EA Activation in Raji Cells

CompoundConcentration (mol ratio/TPA)Inhibition of EBV-EA Activation (%)Viability of Raji Cells (%)
This compound1 x 10³10090.2
5 x 10²98.595.4
1 x 10²45.598.7

Source: Data adapted from Ito et al., 1999. nih.gov

Cell proliferation and apoptosis are fundamental processes that are tightly regulated in normal cells. khanacademy.orgmdpi.com Dysregulation of these pathways is a hallmark of cancer, where uncontrolled proliferation and evasion of apoptosis lead to tumor growth. nih.govmdpi.com Key signaling pathways involved include those regulated by tumor suppressor genes like p53, the Bcl-2 family of proteins which balance pro-apoptotic and anti-apoptotic signals, and caspases, which are the executioner enzymes of apoptosis. nih.govresearchgate.net

Detailed studies specifically elucidating the effects of this compound on the molecular pathways governing cell proliferation and apoptosis have not been extensively reported in the reviewed scientific literature. Therefore, information regarding its specific interactions with key regulatory proteins such as cyclins, caspases, or members of the Bcl-2 family is not currently available.

Anticancer Activity in Diverse Cancer Cell Lines

The evaluation of a compound's direct anticancer potential typically involves screening it against a variety of cancer cell lines to determine its cytotoxicity and to identify its molecular targets.

An essential step in anticancer drug discovery is the in vitro cytotoxicity screening against a panel of human cancer cell lines, which provides data on a compound's potency and selectivity. wikipedia.org This is often expressed as the IC50 value, which is the concentration of a compound required to inhibit the growth of 50% of the cell population. nih.gov

While related carbazole alkaloids have shown cytotoxic activities against various cancer cell lines, a detailed and comprehensive cytotoxicity profile for this compound, including IC50 values against a diverse panel of human cancer cell lines, is not available in the reviewed scientific literature. nih.govwikipedia.org

Identifying the specific molecular targets of a potential anticancer agent is crucial for understanding its mechanism of action. nih.gov Tubulin is a well-established target for many natural product-derived anticancer drugs, known as mitotic inhibitors. nih.gov These agents interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.govnih.gov The binding of these inhibitors often occurs at specific sites on the tubulin protein, such as the colchicine-binding site. nih.gov

Specific studies to identify the molecular targets of this compound, including investigations into its potential to bind to tubulin or interact with other key proteins involved in cancer progression, have not been reported in the available literature. Molecular docking and protein interaction studies that could reveal such mechanisms have not been published for this compound.

Antimicrobial Activity and Specific Mode of Action

In addition to its potential antitumor properties, this compound has been investigated for its ability to combat microbial pathogens.

Research has shown that this compound possesses potent antibacterial activity. Specifically, it was tested against Methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen known for its resistance to multiple antibiotics. This compound exhibited strong activity against the MRSA SK1 strain. mdpi.comresearchgate.net The antimicrobial activity of this class of alkaloids is often attributed to their ability to interact with and disrupt the bacterial cell membrane or to intercalate with microbial DNA, though the precise mechanism for this compound has not been definitively elucidated. biorxiv.org

Table 2: Antimicrobial Activity of this compound

CompoundMicroorganismActivity (MIC, μg/mL)
This compoundMethicillin-resistant Staphylococcus aureus (MRSA) SK18

Source: Data adapted from Khamran et al., 2022 and Siridechakorn et al., 2021. mdpi.comresearchgate.net

Activity Against Multi-Drug Resistant Bacterial Strains (e.g., MRSA)

This compound has demonstrated notable antibacterial activity against multi-drug resistant (MDR) bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA). In comparative studies, this compound, along with other carbazole alkaloids like clausamine B and clausine F, was evaluated for its ability to inhibit the growth of MRSA SK1. mdpi.com this compound exhibited strong activity, recording a Minimum Inhibitory Concentration (MIC) value of 8 μg/mL against this strain. mdpi.comrsc.org While its sibling compound, clausamine B, showed more potent activity in the same study, the efficacy of this compound remains significant, highlighting its potential as a scaffold for developing new antibacterial agents to combat resistant pathogens. mdpi.comrsc.org

Table 1: In Vitro Antibacterial Activity of this compound

CompoundBacterial StrainMIC (μg/mL)Reference
This compoundMethicillin-resistant Staphylococcus aureus (MRSA) SK18 mdpi.comrsc.org
Clausamine FMethicillin-resistant Staphylococcus aureus (MRSA) SK14 mdpi.comrsc.org
Clausamine BMethicillin-resistant Staphylococcus aureus (MRSA) SK10.25 mdpi.comrsc.org
Vancomycin (Standard)Methicillin-resistant Staphylococcus aureus (MRSA) SK11 rsc.org

Analysis of Antibacterial Mechanisms (e.g., DNA Intercalation, Cell Division Inhibition)

The precise antibacterial mechanism of this compound has not been fully elucidated. distantreader.org However, the mechanisms of other alkaloids with similar structures and activities against MRSA have been studied, offering potential avenues for investigation. kau.edu.sa General antibacterial mechanisms for alkaloids include the inhibition of critical enzymes like pyruvate (B1213749) kinase, disruption of the bacterial cell membrane, intercalation into bacterial DNA, and inhibition of efflux pumps which are responsible for expelling antibiotics from the bacterial cell. kau.edu.sanih.gov For instance, the alkaloid sanguinarine (B192314) has been shown to exert its antibacterial effect through DNA intercalation. rsc.org While these mechanisms are plausible for this compound, specific studies are required to confirm its mode of action. tmrjournals.com

Anti-inflammatory Properties and Underlying Cellular Pathways

Extracts from Clausena anisata, the plant from which this compound is derived, have been reported to possess anti-inflammatory properties. tmrjournals.comresearchgate.netresearchgate.net These effects are often attributed to the presence of various bioactive compounds, including alkaloids and coumarins. researchgate.net Research on the extracts suggests a potential mechanism involving the nonselective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of the inflammatory cascade. tmrjournals.com However, specific preclinical studies detailing the anti-inflammatory activity of isolated this compound and the underlying cellular pathways it may modulate, such as NF-κB or MAPK signaling, are not extensively documented in the available literature. nih.govnih.gov

Antiplasmodial and Anti-HIV Activities: In Vitro Efficacy and Target Investigations

Compounds isolated from the Clausena genus have shown a spectrum of biological activities, including antiplasmodial and anti-HIV effects. researchgate.netresearchgate.net Extracts from Clausena anisata and related species have been evaluated for their potential to combat the malaria parasite, Plasmodium falciparum, and to inhibit the replication of the Human Immunodeficiency Virus (HIV). tmrjournals.comclockss.org While these broad screenings indicate the therapeutic potential of the plant's chemical constituents, in vitro efficacy data and target-specific investigations for purified this compound are limited. researchgate.netresearchgate.net Further research is needed to isolate and confirm the specific antiplasmodial and anti-HIV activity of this compound and to identify its molecular targets in the parasite and virus life cycles.

Investigation of Other Reported Biological Effects and Their Molecular Basis

Beyond the aforementioned activities, compounds from Clausena anisata have been associated with a wide range of pharmacological effects, including antitumor, antioxidant, and anticonvulsant properties. tmrjournals.comresearchgate.net Specifically within the clausamine family, related compounds such as clausamines 4 and 5 have been reported to inhibit the activation of the Epstein-Barr virus (EBV) in Raji cells. researchgate.net These findings suggest that the carbazole skeleton shared by clausamines is a promising pharmacophore for various therapeutic applications. However, the molecular basis for these other reported effects has not been specifically determined for this compound itself, indicating a need for further focused investigation. tmrjournals.com

Future Research Directions and Translational Perspectives for Clausamine a

Advanced Synthetic Strategies for Scalable Production and Library Generation

The limited availability of clausamine A from its natural sources necessitates the development of efficient and scalable synthetic routes. While total syntheses of related carbazole (B46965) alkaloids have been achieved, future efforts should focus on creating methodologies that are not only high-yielding but also amenable to large-scale production and analog generation. researchgate.net

Key future research objectives include:

Convergent Synthesis: Designing convergent strategies that involve the preparation and coupling of major fragments can streamline the assembly of the complex carbazole core. beilstein-journals.org This approach allows for flexibility and the late-stage introduction of diversity.

Novel Cyclization Reactions: The construction of the tricyclic carbazole backbone is a critical step. researchgate.net Future research should explore and optimize novel cyclization reactions, such as metal-catalyzed C-H activation or photocatalytic dehydrogenative cyclizations, to improve efficiency and reduce the number of synthetic steps. researchgate.netacs.org

Flow Chemistry: Implementing continuous flow chemistry for key synthetic steps could enable safer, more scalable, and automated production of this compound and its derivatives, overcoming the limitations of batch processing.

Diversity-Oriented Synthesis (DOS): A DOS approach is crucial for generating a library of this compound analogs. By systematically modifying the carbazole core and its substituents, a wide range of chemical diversity can be explored. This can be achieved through techniques like parallel synthesis in arrayed reaction vessels. researchgate.net Strategies such as the Wittig reaction, Claisen rearrangement, and various coupling reactions can be adapted for this purpose. researchgate.netresearchgate.net

In-depth Exploration of Biosynthetic Enzymes for Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and biocatalysis, offers a powerful and sustainable alternative for producing complex molecules like this compound. beilstein-journals.orgmonash.edu This approach leverages the high selectivity and efficiency of enzymes, often allowing reactions to proceed under mild conditions without the need for extensive protecting group manipulations. monash.edu

Future research in this area should focus on:

Identification of Biosynthetic Gene Clusters: The first step is to identify the gene clusters responsible for this compound biosynthesis in its native plant species. This involves genomic and transcriptomic analysis of Clausena plants.

Characterization of Key Enzymes: Once identified, key enzymes such as prenyltransferases, oxygenases, and cyclases involved in the formation of the carbazole scaffold and its modifications must be expressed, purified, and characterized. rsc.org Understanding their substrate specificity and catalytic mechanisms is paramount. nih.gov

Enzyme Engineering: Structure-guided protein engineering can be employed to alter the substrate specificity or enhance the catalytic efficiency of these biosynthetic enzymes. nih.gov This would allow for the creation of novel, "unnatural" this compound analogs that are not accessible through traditional synthesis.

Cell-Free and Whole-Cell Biocatalysis: Developing both cell-free enzymatic cascades and engineered whole-cell systems could provide robust platforms for the production of this compound. For instance, thioesterase (TE) domains, which are crucial for the macrocyclization of many natural products, could be explored for their potential utility in chemoenzymatic routes. beilstein-journals.org

High-Throughput Screening and Phenotypic Assays for Novel Biological Activities

While this compound has demonstrated antibacterial activity, its full biological potential remains largely unexplored. mdpi.com High-throughput screening (HTS) of this compound and its synthetically generated analogs against a wide array of biological targets is a critical next step. creative-biostructure.com

Key screening strategies should include:

Target-Based Screening: Screening the this compound library against specific, validated drug targets, such as bacterial enzymes (e.g., MurE ligase), viral proteases, or cancer-related kinases. mdpi.com

Phenotypic Screening: Employing cell-based phenotypic assays to identify compounds that induce a desired physiological outcome (e.g., inhibition of cancer cell proliferation, reduction of inflammatory responses, or antiviral activity) without a priori knowledge of the specific molecular target. nih.gov This approach can uncover novel mechanisms of action.

Advanced Assay Formats: Utilizing modern HTS formats, such as those in 384-well plates, and developing novel assay procedures can increase efficiency and reduce the use of hazardous reagents. nih.gov For example, bead-based extraction methods or luminescent cell viability assays could be adapted. nih.govresearchgate.net

Screening for Synergistic Effects: Investigating the potential of this compound derivatives to act synergistically with existing drugs, such as enhancing the activity of conventional antibiotics against resistant bacterial strains. mdpi.com

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

Understanding the mechanism of action (MOA) is fundamental for the development of any therapeutic agent. frontiersin.org The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to unravel the complex biological effects of this compound. nih.govnih.gov

Future research should incorporate:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells (e.g., bacterial or human cancer cells) following treatment with this compound can help identify the cellular pathways it perturbs. frontiersin.org This can reveal its molecular targets and off-target effects.

Metabolomics: Studying the metabolic fingerprint of cells treated with this compound can provide insights into the specific metabolic pathways that are disrupted, offering clues to its MOA. nih.gov

Chemical Proteomics: Using affinity-based probes derived from the this compound scaffold to directly identify its protein binding partners within the cell.

Integrated Omics Analysis: The true power of this approach lies in integrating data from multiple omics layers. mdpi.com This comprehensive analysis can build a detailed picture of the drug's interaction with the biological system, identify biomarkers of response, and elucidate mechanisms of resistance. nih.gov

Computational Drug Design and Molecular Dynamics Simulations for Target Engagement

In silico methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. nih.govfrontiersin.org For this compound, computational approaches can guide the synthesis of more potent and selective analogs.

Future computational studies should involve:

Molecular Docking: Once potential protein targets are identified (through omics or screening), molecular docking can be used to predict the binding mode of this compound and its derivatives within the target's active or allosteric sites. nih.gov This provides a structural basis for its activity.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on the biological activity data from the this compound library can identify the key structural features (pharmacophores) responsible for its effects. creative-biostructure.comvscht.cz These models can then be used to predict the activity of new, unsynthesized analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its target protein, assessing the stability of the complex and revealing key atomic-level interactions over time. smartsociety.org

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to prioritize compounds with more drug-like characteristics for synthesis and further testing. nih.gov

Development of this compound as a Research Tool or Preclinical Lead Compound

The transition from a bioactive "hit" molecule to a preclinical lead compound is a critical and challenging phase of drug discovery. numberanalytics.com This process, known as lead optimization, aims to systematically improve the compound's potency, selectivity, and pharmacokinetic properties while minimizing toxicity. ucl.ac.uk

Key steps in this development path include:

Structure-Activity Relationship (SAR) Studies: A systematic SAR exploration is necessary, guided by the data from biological screening and computational modeling. This involves synthesizing and testing analogs to understand how specific structural modifications affect activity and selectivity. nih.gov

Pharmacokinetic (PK) Profiling: The lead optimization process must focus on improving ADME properties. nih.gov This includes enhancing metabolic stability, optimizing lipophilicity for better absorption and distribution, and ensuring an appropriate half-life. ucl.ac.uk

Development as a Research Probe: Even if this compound itself does not become a drug, a highly potent and selective analog could serve as a valuable chemical probe to study the function of its biological target.

Preclinical Candidate Selection: The ultimate goal is to identify a preclinical candidate with a robust efficacy profile, a clear mechanism of action, acceptable pharmacokinetic properties, and a promising initial safety profile, making it suitable for further in vivo studies in disease models. creative-biostructure.comnih.gov

Interdisciplinary Approaches for Expanding the Therapeutic Potential of this compound

Maximizing the therapeutic potential of this compound requires a highly collaborative, interdisciplinary approach. mdpi.com The complexity of modern drug discovery necessitates the integration of expertise from diverse scientific fields. researchgate.net

Future progress will depend on synergy between:

Medicinal Chemistry and Natural Product Chemistry: To synthesize analogs and isolate new related compounds. researchgate.net

Biochemistry and Enzymology: To elucidate biosynthetic pathways and develop chemoenzymatic processes. monash.edu

Pharmacology and Cell Biology: To screen for biological activity and elucidate mechanisms of action. mdpi.com

Computational Biology and Bioinformatics: To model drug-target interactions and analyze complex omics data. vscht.cz

Pharmaceutical Sciences: To formulate lead compounds for in vivo testing and evaluate their pharmacokinetic properties.

By fostering such interdisciplinary collaborations, the scientific community can effectively navigate the challenges of drug development and work towards unlocking the full therapeutic potential of this compound and its derivatives for addressing unmet medical needs.

Sustainable Sourcing and Biotechnological Production of this compound

The long-term therapeutic application of this compound is contingent upon the development of reliable, scalable, and sustainable methods for its production. As a complex natural product, its availability directly impacts all stages of research and potential clinical use. Current and future strategies are focused on overcoming the limitations of sourcing from its natural plant origin by exploring advanced biotechnological alternatives.

Challenges in Natural Sourcing

This compound is a carbazole alkaloid naturally found in plants of the Clausena genus, such as Clausena lansium (Wampee). frontiersin.orgfrontiersin.orgnih.gov The traditional method of obtaining such compounds involves extraction from plant tissues. However, this approach presents significant sustainability challenges. Plants from the Clausena genus, which are the primary sources of many bioactive carbazole alkaloids, can take several years to mature sufficiently for harvesting, particularly the roots, which are often a rich source of these compounds. tandfonline.comnih.gov

Over-reliance on wild harvesting or even dedicated cultivation can lead to over-exploitation, endangerment of the species, and disruption of local ecosystems. Furthermore, the concentration of the target compound in the plant can vary significantly based on geographical location, climate, soil conditions, and time of harvest, leading to inconsistencies in yield and quality. researchgate.netnih.gov These limitations necessitate a shift towards more controlled and sustainable production platforms. Sustainable sourcing integrates social, ethical, and environmental considerations into procurement, aiming to minimize environmental impact and ensure long-term viability. lythouse.comsig.orgresponsive.io Given the challenges, biotechnological production stands out as a superior long-term strategy.

Biotechnological Production: A Viable Alternative

Biotechnological methods offer a promising solution to produce this compound and other valuable alkaloids in a controlled, sustainable, and scalable manner, independent of geographical and climatic constraints. While specific research on the biotechnological production of this compound is still emerging, significant progress in the production of other carbazole alkaloids from the same genus provides a strong proof-of-concept.

Plant Tissue and Cell Culture

A key area of research is the use of in vitro plant cell and tissue cultures. Studies on Clausena harmandiana have successfully demonstrated the production of the carbazole alkaloids clausine K and 7-methoxymukonal using callus and cell suspension cultures. tandfonline.comnih.gov This approach involves growing undifferentiated plant cells (callus) or suspended cells in a liquid medium under sterile conditions.

Research has shown that the yield of these alkaloids in culture can be significantly enhanced by optimizing various parameters:

Media Composition: The concentration of nutrients, particularly carbon sources like sucrose, can be adjusted to maximize biomass growth and alkaloid production. tandfonline.com

Precursor Feeding: The biosynthesis of carbazole alkaloids involves precursors such as tryptophan. nih.gov Supplementing the culture medium with these precursors can boost the production of the final compounds. tandfonline.com

Elicitation: The application of elicitors—substances that trigger defense responses in plants—can stimulate the production of secondary metabolites, including alkaloids. tandfonline.com

Environmental Factors: Physical parameters such as light exposure have been shown to have a strong effect on the formation of carbazole alkaloids in cell cultures. tandfonline.comnih.gov

Impressively, the yields of clausine K and 7-methoxymukonal in optimized C. harmandiana callus cultures were found to be more than ten times higher than those found in the roots of the intact plant, highlighting the efficiency of this biotechnological approach. tandfonline.comnih.gov

Metabolic Engineering and Synthetic Biology

Advances in understanding the biosynthetic pathways of carbazole alkaloids open the door for more sophisticated biotechnological strategies. nih.gov The identification and characterization of the enzymes involved in the formation of the carbazole skeleton, such as carbazole synthases, allow for the application of metabolic engineering and synthetic biology. nih.govmdpi.com

Future research could focus on:

Heterologous Expression: Transferring the genes responsible for this compound biosynthesis from Clausena species into fast-growing microorganisms like bacteria or yeast. These microbes can be cultivated in large-scale fermenters, offering a highly scalable and cost-effective production system.

Chemo-enzymatic Synthesis: Combining chemical synthesis steps with enzymatic conversions can create novel and efficient routes to produce complex molecules like this compound. mdpi.com Biotransformation systems using a cascade of enzymes have been designed to produce various carbazole derivatives. mdpi.com

These biotechnological platforms not only promise a sustainable supply of this compound but also provide opportunities to synthesize novel derivatives with potentially improved therapeutic properties.

Conclusion

Summary of Key Research Findings on Clausamine A

This compound is a member of the carbazole (B46965) alkaloid family, a class of compounds known for a wide array of biological activities. rsc.org Key research has established its chemical structure as a lactonic carbazole alkaloid, featuring a distinctive 1-oxygenated 3,4-disubstituted structure with a lactone moiety. mdpi.com

The primary biological activity investigated for this compound is its antibacterial effect. Studies have demonstrated its inhibitory action against various bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA) SK1, where it showed a minimum inhibitory concentration (MIC) of 8 µg/mL. mdpi.commdpi.com Its activity extends to other bacteria as well, including S. aureus (TISTR 1466), E. coli (TISTR 780), and S. typhimurium (TISTR 292), although with higher MIC values. mdpi.com The presence of the carbazole nucleus is considered crucial for its bioactivity, and the lactone feature is a key part of its chemical identity. rsc.orgmdpi.com Research has also highlighted its role in inhibiting Epstein-Barr virus (EBV) activation. rsc.orgresearchgate.net

Table 1: Reported Antibacterial Activity of this compound

Bacterial Strain Reported Minimum Inhibitory Concentration (MIC) Reference(s)
Methicillin-resistant Staphylococcus aureus (MRSA) SK1 8 µg/mL mdpi.commdpi.com
Staphylococcus aureus TISTR 1466 32 µg/mL mdpi.com
Escherichia coli TISTR 780 128 µg/mL mdpi.com
Salmonella typhimurium TISTR 292 128 µg/mL mdpi.com

Unanswered Questions and Emerging Research Frontiers

Despite the progress made, significant questions about this compound remain. The precise mechanism of its antibacterial action has not been fully elucidated. Understanding how it interacts with bacterial cells at a molecular level is a critical frontier for future research. Furthermore, while its activity against MRSA is promising, its broader spectrum of activity and potential against other drug-resistant pathogens are yet to be comprehensively explored.

The complete biosynthetic pathway of this compound and related carbazole alkaloids in Clausena species is another area ripe for investigation. acs.org Unraveling the enzymatic machinery responsible for its formation could enable biotechnological production methods. acs.org Moreover, while total syntheses of related clausamines have been achieved, the development of more efficient and scalable synthetic routes could facilitate the production of analogues for structure-activity relationship (SAR) studies. rsc.org These studies would be invaluable for identifying the specific structural components responsible for its bioactivity and for potentially designing more potent derivatives. ontosight.ai

Broader Implications of this compound Research in Natural Products and Chemical Biology

The research into this compound carries wider implications for several scientific fields. For natural product chemistry, it reaffirms that nature is an unparalleled source of complex and biologically active molecules. acs.org The discovery of clausamines and other alkaloids from the Clausena genus highlights the importance of continued phytochemical investigation of medicinal plants. researchgate.netresearchgate.net

In the realm of chemical biology and medicinal chemistry, this compound serves as a valuable chemical probe and a scaffold for drug discovery. openaccessgovernment.org The challenge of synthesizing complex natural products like the clausamines stimulates innovation in synthetic organic chemistry, leading to the development of new methodologies. rsc.orgresearchgate.net The study of how these small molecules interact with biological systems provides deeper insights into cellular processes and disease mechanisms. openaccessgovernment.orgnih.gov Ultimately, the investigation of compounds like this compound contributes to the broader effort of tackling major health challenges, such as antimicrobial resistance, by providing novel chemical starting points for the development of next-generation therapeutic agents. africaresearchconnects.commdpi.com

Q & A

Q. What guidelines should govern data sharing in this compound research?

  • Methodological Answer : Adhere to COPE (Committee on Publication Ethics) standards for data transparency. Deposit raw spectral data in public repositories (e.g., GNPS, MetaboLights). For in vivo studies, follow ARRIVE guidelines to report animal welfare parameters. Disclose conflicts of interest, including funding sources tied to this compound commercialization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.